![molecular formula C21H20N2O2 B6477296 2-(1,2-benzoxazol-3-yl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one CAS No. 2640977-40-6](/img/structure/B6477296.png)
2-(1,2-benzoxazol-3-yl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzoxazole ring, possibly through a cyclization reaction, and the formation of the spirocyclic compound, which could be achieved through a number of methods including a Michael addition or a Mannich reaction. The phenyl ring could be introduced through a Friedel-Crafts acylation .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings. The benzoxazole ring is aromatic and planar, while the spirocyclic compound would introduce some three-dimensionality to the structure. The phenyl ring would likely be in a different plane to the rest of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a number of chemical reactions. The benzoxazole ring could undergo electrophilic substitution reactions, while the spirocyclic compound could undergo reactions at the carbon atoms adjacent to the nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the exact structure and the presence of any functional groups. Benzoxazoles are generally crystalline solids with high melting points, while the spirocyclic compound could introduce some steric hindrance, potentially affecting the compound’s reactivity .Scientific Research Applications
Fluorescent Probes and Sensors
The compound’s unique photophysical properties make it an excellent candidate for fluorescent probes and sensors. Researchers have exploited its dual fluorescence, high quantum yields, and solvatochromism for detecting specific analytes, monitoring biological processes, and studying cellular environments .
Laser Dyes
Coumarin derivatives, including this compound, have been investigated as laser dyes due to their fluorescence properties. By tuning the electronic structure and optimizing the solvent environment, they can serve as efficient laser materials for various applications, such as laser printing and imaging .
Biological Applications
The electron-releasing group in the 7-position and the heterocyclic electron-acceptor residue in the 3-position make this compound suitable for biological applications. Researchers have explored its use as a biological sensor, imaging agent, or even as a potential therapeutic agent .
Synthetic Fibers and Textiles
Fluorescent dyes are essential for synthetic fibers and textiles. Coumarins, including our compound, have been studied for their fluorescence properties in this context. Their incorporation into fibers can enhance coloration, UV protection, and anti-counterfeiting features .
Photophysics Studies
Researchers have investigated the photophysics of this compound in different solvents and micelles. Understanding its excited states, solvatochromism, and deactivation processes provides valuable insights for designing novel materials and optimizing its properties .
Chemical Sensing and Environmental Monitoring
Given its sensitivity to solvent environments, this compound can be employed in chemical sensing and environmental monitoring. By exploiting its fluorescence changes in response to specific analytes or environmental factors, it becomes a versatile tool for detecting pollutants, toxins, or pH variations .
Future Directions
properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c24-20(10-18-17-8-4-5-9-19(17)25-22-18)23-13-21(14-23)11-16(12-21)15-6-2-1-3-7-15/h1-9,16H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBWMDNBMWYCHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CN(C2)C(=O)CC3=NOC4=CC=CC=C43)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2-Benzoxazol-3-yl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one |
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